molecular formula C11H12O3 B1295583 (2-Allyl-phenoxy)-acetic acid CAS No. 6627-85-6

(2-Allyl-phenoxy)-acetic acid

Cat. No.: B1295583
CAS No.: 6627-85-6
M. Wt: 192.21 g/mol
InChI Key: REOCVFHCRZMTTR-UHFFFAOYSA-N
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Description

(2-Allyl-phenoxy)-acetic acid is an organic compound that belongs to the class of phenoxyacetic acids It is characterized by the presence of an allyl group attached to the phenoxy moiety, which in turn is connected to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Allyl-phenoxy)-acetic acid typically involves the reaction of 2-allylphenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 2-allylphenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.

    Starting Materials: 2-Allylphenol and chloroacetic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to facilitate the nucleophilic substitution process.

    Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

(2-Allyl-phenoxy)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogens as reagents.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2-Allyl-phenoxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of phenoxyacetic acid derivatives on biological systems.

    Industry: Used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2-Allyl-phenoxy)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The phenoxyacetic acid moiety can mimic natural substrates, allowing the compound to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the allyl group, making it less reactive in certain chemical transformations.

    2-Allylphenol: Lacks the acetic acid group, limiting its applications in biological systems.

    2-Phenoxypropionic acid: Contains a propionic acid group instead of an acetic acid group, leading to different chemical and biological properties.

Uniqueness

(2-Allyl-phenoxy)-acetic acid is unique due to the presence of both the allyl and phenoxyacetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(2-prop-2-enylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h2-4,6-7H,1,5,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOCVFHCRZMTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289309
Record name (2-Allyl-phenoxy)-acetic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6627-85-6
Record name Acetic acid, 2-[2-(2-propen-1-yl)phenoxy]-
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Record name (2-Allyl-phenoxy)-acetic acid
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Record name 2-(2-ALLYLPHENOXY)ACETIC ACID
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